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molecular formula C6H12 B072476 Cyclohexane-d11 CAS No. 1520-59-8

Cyclohexane-d11

Cat. No. B072476
M. Wt: 95.23 g/mol
InChI Key: XDTMQSROBMDMFD-WTVBDOPLSA-N
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Patent
US05733923

Procedure details

Using the procedure described in Example 9, Part A, 100 mL (130 mmol) of 1.3M sec-butyl lithium in cyclohexane was reacted with N-tert-butoxycarbonyl-3-methoxy-2-methylaniline (15.4 g, 65 mmol) in 100 mL of THF and then with 8.4 g (65 mmol) of N-methoxy-N-methylcyclopropylcarboxamide to give crude [2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone. This material on treatment with 20 mL of trifluoroacetic acid in 300 mL of methylene chloride for 6 hours gave a material that was chromatographed on silica gel. Eluting with a gradient, toluene→5% EtOAc/toluene, there was obtained 6.4 g (52% yield) of 2-cyclopropyl-4-methoxy-1H-indole as an oil.
Name
[2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])(CC)C.C(O[C:11]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=C(OC)C=1C)=O)(C)(C)C.C1([C:26](CC2C(OC)=CC=CC=2NC(OC(C)(C)C)=O)=[O:27])CC1.C1C[O:48]CC1>C1CCCCC1>[CH3:26][O:27][N:13]([CH3:11])[C:14]([CH:19]1[CH2:18][CH2:17]1)=[O:48]

Inputs

Step One
Name
[2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)CC1=C(C=CC=C1OC)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65 mmol
AMOUNT: MASS 8.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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